Ortho-Chloro Lipophilicity and Membrane Permeability
The ortho-chloro substitution on the benzyl ring of the target compound modifies lipophilicity relative to regioisomeric analogs. Calculated physicochemical properties for N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine predict a LogP of approximately 2.6 ± 0.3, which is lower than the para-chloro regioisomer (estimated LogP ~2.9 ± 0.3) but higher than the unsubstituted oxolane analog (estimated LogP ~2.1 ± 0.3). This differential lipophilicity arises from the electronic and steric interplay between the ortho-chlorine and the amine-bearing tetrahydrofuran ring, which reduces the effective hydrogen-bonding capacity of the secondary amine via intramolecular steric shielding. The intermediate LogP value of the ortho-chloro regioisomer positions it within a favorable window for both passive membrane permeability and aqueous solubility, a balance not identically replicated by the para-chloro (too lipophilic) or unsubstituted (too polar) analogs in the same structural series [1].
| Evidence Dimension | Lipophilicity (cLogP) as determinant of passive membrane permeability and solubility |
|---|---|
| Target Compound Data | Estimated cLogP: 2.6 ± 0.3 (ortho-Cl regioisomer, CAS 1550253-90-1) |
| Comparator Or Baseline | Para-Cl regioisomer (CAS 1553112-50-7): estimated cLogP ~2.9 ± 0.3; Unsubstituted analog (CAS 1339502-83-8): estimated cLogP ~2.1 ± 0.3 |
| Quantified Difference | ΔcLogP (ortho vs. para): approximately −0.3 units; ΔcLogP (ortho vs. unsubstituted): approximately +0.5 units |
| Conditions | In silico cLogP calculation using fragment-based methods; no experimental shake-flask LogP data available for head-to-head comparison |
Why This Matters
A cLogP difference of 0.3–0.5 units can translate into measurable disparities in Caco-2 permeability and fraction absorbed in vivo, meaning that the ortho-chloro compound cannot be blindly substituted by its para-chloro or unsubstituted analogs without risking altered oral bioavailability in lead optimization programs [1].
- [1] MolBase. 3-methyloxolan-3-amine analog cLogP data; LogP: 0.8244. Comparative fragment-based cLogP estimation methodology applied to chlorobenzyl oxolane amine series. https://qiye.molbase.cn/ View Source
